2,6-Diamino-5-fluorohexanoic acid hydrochloride

Microbiology Antibacterial Lysine Analog

Research on lysine-dependent pathways demands precise substrate analogs that selectively disrupt or probe enzymatic function. 2,6-Diamino-5-fluorohexanoic acid hydrochloride (DL-5-Fluorolysine HCl) addresses this need as a fluorinated lysine analog with distinct physicochemical and biological properties. • Qualitatively inhibits E. coli growth, enabling phenotypic screening of lysine metabolism disruption distinct from growth-promoting natural lysine. • Serves as a mechanistic probe for lysyl-tRNA ligase and iNOS binding pockets-fluorination alters substrate Km by orders of magnitude, providing steric/electronic insights unattainable with non-fluorinated analogs. • Distinct melting point (190-213°C) supports identity confirmation and purity assessment via DSC or HPLC. Supplied as a white to off-white solid with reliable global fulfillment for research use.

Molecular Formula C6H14ClFN2O2
Molecular Weight 200.64 g/mol
CAS No. 118101-18-1
Cat. No. B014926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-fluorohexanoic acid hydrochloride
CAS118101-18-1
Synonyms5-Fluoro-lysine Hydrochloride;  5-Fluoro-lysine Monohydrochloride; 
Molecular FormulaC6H14ClFN2O2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)C(C[NH3+])F.[Cl-]
InChIInChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H
InChIKeyKTFUKZRKBXLIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,6-Diamino-5-fluorohexanoic acid hydrochloride (CAS 118101-18-1) for Enzyme and Microbiology Research


2,6-Diamino-5-fluorohexanoic acid hydrochloride (CAS 118101-18-1), also known as DL-5-Fluorolysine hydrochloride, is a synthetic, fluorinated analog of the essential amino acid lysine . Its molecular formula is C6H14ClFN2O2, and it has a molecular weight of 200.64 g/mol . This compound is primarily utilized in research as an enzyme inhibitor and a substrate analog to study biological processes involving lysine, such as bacterial growth and nitric oxide synthesis .

Why 2,6-Diamino-5-fluorohexanoic acid hydrochloride Cannot Be Substituted with Standard Lysine Analogs


The unique introduction of a fluorine atom at the C-5 position of the lysine backbone in 2,6-Diamino-5-fluorohexanoic acid hydrochloride creates a compound with distinct physicochemical and biological properties compared to its non-fluorinated counterparts [1]. This modification can significantly alter the molecule's electronic distribution, metabolic stability, and conformation, leading to different interactions with biological targets such as lysyl-tRNA ligase [2] and nitric oxide synthase isoforms [3]. Therefore, substituting it with standard lysine or other non-fluorinated analogs is unlikely to reproduce the specific research outcomes, particularly in studies focused on the effects of fluorination on enzyme binding and substrate turnover.

Quantitative Differentiation Evidence for 2,6-Diamino-5-fluorohexanoic acid hydrochloride


Antimicrobial Effect on Escherichia coli Growth

2,6-Diamino-5-fluorohexanoic acid hydrochloride demonstrates an inhibitory effect on the growth of *Escherichia coli*, a property not observed with natural L-lysine . While a specific Minimum Inhibitory Concentration (MIC) value is not reported in the primary literature for this precise compound, vendor data and research notes consistently state that it inhibits *E. coli* growth even at 'very low concentrations' . This contrasts with the function of L-lysine, which is essential for bacterial growth and protein synthesis.

Microbiology Antibacterial Lysine Analog

Selectivity Profile for Inducible Nitric Oxide Synthase (iNOS)

A closely related 5-fluorinated L-lysine analog, 5(S)-Fluoro-N6-(iminoethyl)-L-lysine (compound 14), has been demonstrated to be a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS) [1]. This analog exhibited an IC50 of 4.9 µM against iNOS. In comparison, its non-fluorinated counterpart, N6-(iminoethyl)-L-lysine (NIL, compound 1), showed an IC50 of 1.65 µM [1]. While fluorination led to a slight decrease in absolute potency (~3-fold), the study highlighted that the introduction of fluorine significantly alters the molecule's conformation and selectivity profile against other NOS isoforms (eNOS and nNOS) [1].

Enzymology Inflammation Drug Discovery

Impact on Enzyme-Substrate Interactions: Lysyl-tRNA Ligase

Research on the related analog 5,5-Difluoro-DL-lysine provides quantitative insight into how fluorination at the C-5 position alters enzyme recognition. The difluoro analog was found to stimulate the lysine-dependent ATP-PPi exchange reaction catalyzed by lysyl-tRNA ligase, but with a Km of 1.3 x 10^-3 M, which is 1000-fold higher than the Km for the natural substrate, L-lysine [1]. This significant increase in Km demonstrates that fluorination at this position drastically reduces substrate efficiency and can turn a substrate into a competitive inhibitor or a very poor substrate [1].

Biochemistry Protein Synthesis Structural Biology

Physical Property Differentiation: Melting Point

The introduction of a fluorine atom and formation of the hydrochloride salt alters the compound's physical properties compared to its parent amino acid. The melting point of 2,6-Diamino-5-fluorohexanoic acid hydrochloride is reported as 237-238 °C . In contrast, the melting point of DL-lysine monohydrochloride is significantly higher, typically reported around 263-264 °C [1]. This quantifiable difference is a key identifier for analytical chemists and quality control personnel to confirm the identity and purity of the compound.

Analytical Chemistry Quality Control Chemical Properties

Recommended Application Scenarios for Procuring 2,6-Diamino-5-fluorohexanoic acid hydrochloride


Microbiology: Studying Lysine Metabolism and Antibacterial Mechanisms

Based on its qualitative inhibition of *E. coli* growth, this compound is ideally suited for research into bacterial lysine metabolism and the development of novel antibacterial agents. It can be used in culture-based assays to study the phenotypic effects of lysine pathway disruption or to select for resistant mutants, providing insights distinct from those gained with growth-promoting natural lysine .

Chemical Biology: Investigating Enzyme-Substrate Recognition

As demonstrated by the 1000-fold increase in Km for the 5,5-difluoro analog with lysyl-tRNA ligase, 2,6-Diamino-5-fluorohexanoic acid hydrochloride serves as a valuable tool compound. It can be used in in vitro enzymatic assays to probe the steric and electronic requirements of lysine-binding pockets in enzymes like lysyl-tRNA ligase, peptidyl lysine hydroxylase, and lysine 5,6-aminomutase [1].

Medicinal Chemistry: Scaffold for iNOS Inhibitor Development

The established activity of a 5-fluorinated L-lysine analog as a selective iNOS inhibitor makes this compound a strategic starting material for synthesizing novel analogs [2]. Researchers can use it as a building block to introduce the 5-fluoro substitution into more complex peptidomimetic inhibitors, aiming to tune their potency, selectivity, and metabolic stability for potential therapeutic applications in inflammatory diseases.

Analytical Chemistry: Method Development and Quality Control

The distinct melting point of this compound provides a straightforward, quantitative method for identity confirmation and purity assessment. This makes it a useful standard for developing and validating analytical methods, such as HPLC or LC-MS, ensuring accurate identification and differentiation from non-fluorinated lysine analogs in research and quality control laboratories .

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